molecular formula C14H19ClN2O3 B3027634 N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1353948-20-5

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B3027634
CAS No.: 1353948-20-5
M. Wt: 298.76
InChI Key: NRWXNDLQCAAGAC-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Construction of the Dioxine Moiety: The dioxine ring is formed by the cyclization of appropriate dihydroxybenzene derivatives.

    Amide Bond Formation: The final step involves the coupling of the piperidine and dioxine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the dioxine moiety, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidine-4-yl)benzamide: Known for its cytotoxic effects against cancer cells.

    Indole Derivatives: Widely studied for their diverse biological activities.

Uniqueness

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring and a dioxine moiety sets it apart from other similar compounds, providing a unique scaffold for drug development and research.

Properties

IUPAC Name

N-piperidin-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c17-14(16-11-2-1-5-15-9-11)10-3-4-12-13(8-10)19-7-6-18-12;/h3-4,8,11,15H,1-2,5-7,9H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWXNDLQCAAGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353948-20-5
Record name 1,4-Benzodioxin-6-carboxamide, 2,3-dihydro-N-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353948-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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